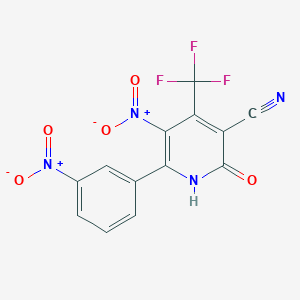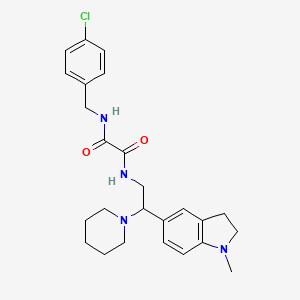
SynuClean-D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SynuClean-D is a small molecule known for its ability to inhibit the aggregation of alpha-synuclein, a protein implicated in Parkinson’s disease. This compound prevents the formation of toxic alpha-synuclein aggregates, disrupts mature amyloid fibrils, and rescues dopaminergic neurons from degeneration .
Mecanismo De Acción
Target of Action
SynuClean-D (SC-D) primarily targets the α-synuclein protein . α-synuclein is a key pathogenic factor in a group of neurodegenerative diseases known as synucleinopathies, which include Parkinson’s disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA) . The protein is predominantly localized to nerve terminals and is believed to play a role in vesicle trafficking .
Mode of Action
this compound acts as an inhibitor of α-synuclein aggregation . It prevents fibril propagation, disrupts mature amyloid fibrils, and can bind to cavities in mature α-synuclein fibrils . This interaction significantly reduces the in vitro aggregation of wild-type α-synuclein and the familiar A30P and H50Q variants .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the aggregation of α-synuclein . The compound’s action results in a decrease in the number of α-synuclein inclusions in human neuroglioma cells . Additionally, lysosomal processing and integrity, important for the clearance of α-synuclein seeds, are potential therapeutic targets in the treatment of synucleinopathies .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness in inhibiting α-synuclein aggregation and its potential as a therapeutic agent for parkinson’s disease have been demonstrated .
Result of Action
The action of this compound leads to significant molecular and cellular effects. It reduces the toxicity exerted by α-synuclein, decreases α-synuclein aggregation in muscle, and results in a concomitant motility recovery . Furthermore, it abolishes the degeneration of dopaminergic neurons in an animal model of Parkinson’s disease .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, α-synuclein, the target of this compound, is an intrinsically disordered protein, and its structural conformations can vary depending on environmental factors . .
Análisis Bioquímico
Biochemical Properties
SynuClean-D interacts with α-synuclein, a protein that is known to aggregate in the brains of patients with Parkinson’s disease . It inhibits the aggregation of α-synuclein, disrupts mature amyloid fibrils, and prevents fibril propagation . The nature of these interactions involves the binding of this compound to α-synuclein, which prevents the protein from forming aggregates .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing the aggregation of α-synuclein, which can lead to cell death in Parkinson’s disease . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with α-synuclein . It binds to α-synuclein, preventing it from aggregating and forming amyloid fibrils . This binding interaction disrupts the mature amyloid fibrils and prevents fibril propagation .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit α-synuclein aggregation, disrupt mature amyloid fibrils, and prevent fibril propagation . This indicates the product’s stability and long-term effects on cellular function observed in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to abolish the degeneration of dopaminergic neurons in an animal model of Parkinson’s disease .
Metabolic Pathways
This compound is involved in the metabolic pathways related to α-synuclein . It interacts with α-synuclein, a protein that is known to aggregate in the brains of patients with Parkinson’s disease .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with α-synuclein, which is found in various parts of the cell .
Subcellular Localization
This compound interacts with α-synuclein, which is localized in cellular organelles of most neurons . The presence of this compound affects the activity or function of α-synuclein .
Métodos De Preparación
The synthesis of SynuClean-D involves a series of chemical reactions starting from readily available precursors. The synthetic route typically includes nitration, reduction, and cyclization steps. The reaction conditions often involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions in large reactors, ensuring proper control of reaction parameters to maintain consistency and yield.
Análisis De Reacciones Químicas
SynuClean-D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert nitro groups to amines, which may affect the compound’s binding properties.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
SynuClean-D has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the inhibition of protein aggregation.
Biology: Researchers use it to investigate the mechanisms of neurodegenerative diseases, particularly Parkinson’s disease.
Medicine: this compound is explored for its potential therapeutic effects in preventing or reversing neurodegeneration.
Industry: It is used in the development of new drugs targeting protein aggregation disorders
Comparación Con Compuestos Similares
SynuClean-D is unique in its high efficacy and specificity for alpha-synuclein aggregation inhibition. Similar compounds include:
ZPD-2: Another alpha-synuclein aggregation inhibitor with a different mechanism of action.
ZPDm: A minimalistic compound that also targets alpha-synuclein but with distinct binding properties.
MeSC-04: A potent inhibitor identified through virtual screening, showing similar behavior to this compound in reducing amyloid fibrils
These compounds share the common goal of inhibiting alpha-synuclein aggregation but differ in their chemical structures and specific mechanisms of action, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
5-nitro-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F3N4O5/c14-13(15,16)9-8(5-17)12(21)18-10(11(9)20(24)25)6-2-1-3-7(4-6)19(22)23/h1-4H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRLTEJFYMZKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=C(C(=O)N2)C#N)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2773616.png)
![(2E)-2-({[4-(propan-2-yl)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2773619.png)



![N-(2,4-difluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)


![3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2773630.png)
![(E)-6-ethyl 3-methyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2773631.png)




